N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves intricate steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed studies on the synthetic pathways are available in the literature .
3.
Molecular Structure Analysis
Compound X’s molecular structure plays a crucial role in its pharmacological properties. The pyrrolopyrimidine core, along with the phenyl and trifluoromethyl substituents, contributes to its biological activity. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) have elucidated its 3D structure .
4.
Chemical Reactions Analysis
Compound X may undergo chemical transformations under specific conditions. Investigating its reactivity with various reagents and catalysts provides insights into potential modifications or derivatization. Researchers have explored its behavior in different solvents and temperatures .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O/c1-2-35-22-13-11-20(12-14-22)33-25-24-23(18-7-4-3-5-8-18)16-34(26(24)32-17-31-25)21-10-6-9-19(15-21)27(28,29)30/h3-17H,2H2,1H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORSZIYCJIFNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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